REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Br[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>>[CH:5]([C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:6] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(OCCCC(=O)OCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |